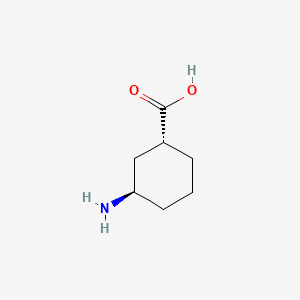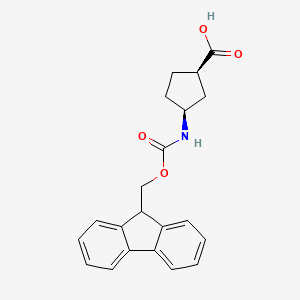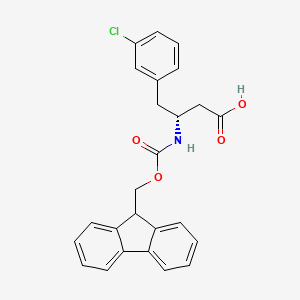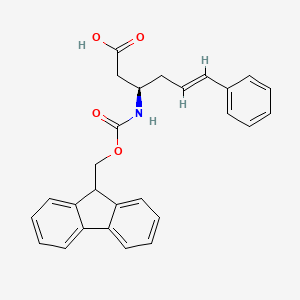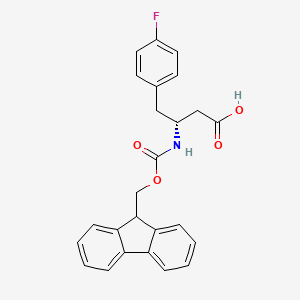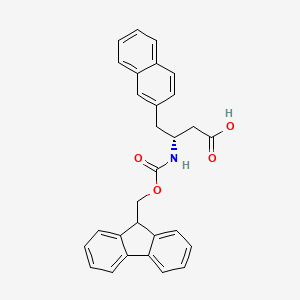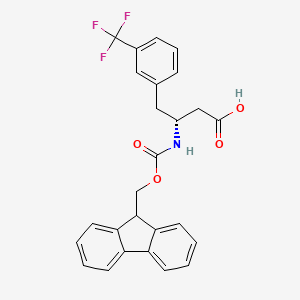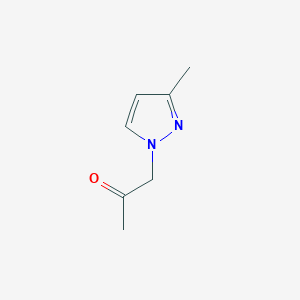
1-(3-methyl-1H-pyrazol-1-yl)acetone
説明
The compound "1-(3-methyl-1H-pyrazol-1-yl)acetone" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their unique chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as "1-(3-methyl-1H-pyrazol-1-yl)acetone," can be achieved through various methods. One approach involves the reaction of acetylenic ketones with substituted hydrazines, which has been reported to be highly regioselective and yields essentially single pyrazole isomers in excellent yields . Another method includes a solvent-free one-pot cyclization and acetylation of chalcones using microwave irradiation, which has been shown to produce 1 N-acetyl pyrazoles with high efficiency . Additionally, the reaction of 1-(3,5-dimethylpyrazol-1-yl)acetone with electrophilic reagents has been studied, leading to the formation of various substituted pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using techniques such as X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods . For instance, the compound 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole has been characterized to crystallize in the monoclinic space group with specific cell parameters. The molecular geometry of such compounds can be optimized using computational methods like Hartree–Fock (HF) and density functional theory (DFT) to compare with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including condensation with active methylene nitriles, reaction with aromatic diazonium salts, and treatment with electrophilic reagents to yield a variety of functionalized pyrazoles . The reactivity of these compounds can be influenced by the presence of substituents, which can be studied through spectral correlations and statistical analyses .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be determined through spectral data, such as infrared frequencies and NMR chemical shifts. These properties are influenced by the nature of substituents on the pyrazole ring, as demonstrated by the correlation of spectral data with Hammett substituent constants and Swain-Lupton parameters . Additionally, the stability and affinity of pyrazole ester derivatives towards acetone have been tested using NMR and cyclic voltammetric titration, revealing that a methyl-substituted pyrazol ester can act as a receptor for acetone .
科学的研究の応用
Anticoronavirus and Antitumoral Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound was used to synthesize a new series of derivatives with promising in vitro anticoronavirus and antitumoral activity .
- Methods of Application: The compound was synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .
- Results: Subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity. The antitumoral activity was due to inhibition of tubulin polymerization .
Herbicide Synthesis
- Scientific Field: Agrochemical Chemistry
- Application Summary: The compound was used in the synthesis of herbicide candidates through optimization of quinclorac containing 3-Methyl-1H-pyrazol-5-yl .
- Methods of Application: Twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .
- Results: The herbicidal activity assays showed that compounds 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in greenhouse experiment .
Catecholase Activity
- Scientific Field: Biochemistry
- Application Summary: The compound was used to synthesize new multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, which showed catecholase activity .
- Methods of Application: The ligands were synthesized by alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .
- Results: The in situ complexes of the multidentate ligands were found able to oxidize the catechol substrate. Complex L1/Cu(CH3COO)2, in the 1:2 molar ratio, exhibited the highest activity towards oxidation of catechol to its corresponding quinone with a rate of 4.46 μmol l−1 min−1 .
Antileishmanial and Antimalarial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound was used in the synthesis of derivatives with antileishmanial and antimalarial activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Compound 13, a derivative of the compound, had the highest antipromastigote activity (IC50=0.018 µg/mL), which is about 174- and 2.6-fold more active than miltefosine and amphotericin B deoxycholate, respectively .
Antitumor Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: The compound was used in the synthesis of novel derivatives with promising antitumor activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Some derivatives showed promising activity, while the remaining derivatives have shown reasonable cytotoxic activity .
Synthesis of Heterocycles
- Scientific Field: Organic Chemistry
- Application Summary: Pyrazoles, including 1-(3-methyl-1H-pyrazol-1-yl)acetone, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results: The pyrazole moiety has many pharmacological functions and different synthesis techniques .
特性
IUPAC Name |
1-(3-methylpyrazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6-3-4-9(8-6)5-7(2)10/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSPPHMAZVVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276869 | |
| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-1H-pyrazol-1-yl)acetone | |
CAS RN |
925200-30-2 | |
| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925200-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



